Stereochemical Composition: Racemate vs. Single (R)-Enantiomer IBT6A
(Rac)-IBT6A is an equimolar (1:1) racemic mixture of (R)- and (S)-enantiomers, whereas the comparator IBT6A (CAS 1022150-12-4) is exclusively the (R)-enantiomer [1]. This stereochemical distinction directly impacts chromatographic behavior and regulatory impurity classification. In reversed-phase HPLC method development for ibrutinib, the racemate and single enantiomer exhibit distinct retention characteristics that must be independently validated [2].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Racemic mixture (R:S = 50:50) |
| Comparator Or Baseline | IBT6A (R-enantiomer only) |
| Quantified Difference | Enantiomeric ratio: 50:50 vs. 100:0 (R) |
| Conditions | Chiral stationary phase HPLC; structural assignment by X-ray crystallography and optical rotation |
Why This Matters
Selection of the correct stereochemical form is mandatory for accurate impurity quantification and regulatory method validation in ANDA submissions.
- [1] PubChem. Btk inhibitor 1 R enantiomer. PubChem CID 58223272. CAS 1022150-12-4. View Source
- [2] Somana Siva Prasad, et al. A quality by design approach for development of simple and robust reversed phase stability indicating HPLC method for estimation of ibrutinib and its impurities. Rasayan J. Chem. 2019;12(3):1434-45. View Source
